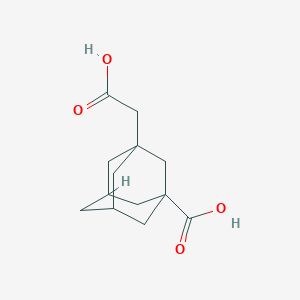

3-(Carboxymethyl)adamantane-1-carboxylic acid

Übersicht

Beschreibung

3-(Carboxymethyl)adamantane-1-carboxylic acid is an organic compound with the molecular formula C13H18O4. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure, which imparts rigidity and stability to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(carboxymethyl)adamantane-1-carboxylic acid typically involves the nucleophilic substitution of nitroxy, hydroxy, or haloderivatives of the corresponding monocarboxylic acids of the adamantane series in a sulfuric acid medium . Another method involves the reaction of 1-adamantylacetic acid with formic acid and nitric acid under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at both carboxylic acid and carboxymethyl groups:

Key observation: Decarboxylation efficiency depends on substituent proximity to carbonyl groups, with 1,3-ketoacid derivatives showing 73% conversion .

Substitution Reactions

The carboxymethyl group participates in nucleophilic substitutions:

Table 2.1: Azole Functionalization

| Azole Component | Reaction Conditions | Product | Application |

|---|---|---|---|

| 1H-1,2,4-triazole | H₂SO₄/KNO₃ at 0-20°C | 3-(1,2,4-triazol-1-yl) derivatives | Coordination polymer synthesis |

| Tetrazoles | Pyridine reflux | Tetrazole-adamantane hybrids | Catalysts in C-N coupling reactions |

Mechanistic insight: Sulfuric acid mediates nitration followed by nucleophilic aromatic substitution .

Esterification and Amidation

The carboxylic acid groups show typical acylating behavior:

Table 3.1: Derivative Synthesis

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCI₂ | Pyridine, ether | Acid chloride intermediate | 85-90% |

| NH₃/MeOH | Room temp | 3-Carbamoylmethyl amide | 50% |

| R-OH | Acid catalysis | Adamantane-containing polyesters | Not reported |

Notable example: Reaction with 5-(2'-pyridyl)-1H-tetrazole produces ligands for copper coordination complexes (50% yield) .

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Key Complexation Data

- Forms Ag(I) coordination polymers with VOF₄²⁻ counterions

- Creates Cu(II) complexes active in Chan-Evans-Lam arylation (TOF = 120 h⁻¹)

- Binds through:

Crystallographic data shows triclinic crystal system (a=8.267Å, b=12.603Å, c=14.676Å) in [Ag₂V₂F₄O₄(C₁₃H₁₇N₃O₂)₄]·4H₂O complexes .

Decarboxylation Pathways

Controlled decomposition occurs under specific conditions:

Table 5.1: Decarboxylation Modes

| Method | Conditions | Primary Product |

|---|---|---|

| Thermal | >200°C | Adamantane-3-methane |

| Radical | Light/O₂ | 3-Methyladamantane derivatives |

| Acidic | H₂SO₄/HNO₃ | Nitro-adamantanes |

Radical decarboxylation shows first-order kinetics (k = 0.12 min⁻¹ in MeCN) .

Industrial-Scale Modifications

Patent data reveals scalable processes:

- Continuous flow nitration gives 3-nitro derivatives (45% yield)

- Multistep carboxylation via Koch-Haaf reaction achieves 68% conversion

- Safety note: Exothermic reactions require temperature control (-5°C to 25°C)

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. Recent advances in metal-free decarboxylation and coordination polymer design suggest expanding applications in catalysis and functional materials.

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound features:

- Adamantane Core : Provides a stable framework.

- Carboxymethyl Groups : Located at the 3 position, enhancing reactivity.

- Carboxylic Acid Group : Positioned at the 1 position, contributing to its acidic properties.

Chemistry

3-(Carboxymethyl)adamantane-1-carboxylic acid serves as a building block for synthesizing more complex molecules. Its carboxyl groups facilitate various chemical reactions, including:

- Oxidation : Introducing additional functional groups.

- Reduction : Converting carboxylic acids to alcohols.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor and drug delivery agent. The rigid adamantane structure allows it to interact effectively with biological targets, influencing cellular processes.

Medicine

The compound's unique properties make it a candidate for drug development, particularly in designing antiviral and anticancer agents. Its ability to modulate enzyme activity positions it as a potential therapeutic agent for metabolic disorders.

Industry

In industrial applications, this compound is utilized in synthesizing advanced materials with specific chemical properties. Its stability and reactivity make it suitable for various polymerization processes.

Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

Research has demonstrated that this compound can inhibit DGAT1, an enzyme involved in lipid metabolism. This inhibition may have implications for treating obesity and metabolic syndrome.

Antiviral Potential

Studies indicate that derivatives of adamantane exhibit antiviral properties. The unique structure of this compound may enhance its efficacy against certain viral infections by interfering with viral replication mechanisms.

Wirkmechanismus

The mechanism of action of 3-(carboxymethyl)adamantane-1-carboxylic acid is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The rigid adamantane core provides a stable framework that can interact with biological macromolecules, potentially inhibiting or modulating their activity .

Vergleich Mit ähnlichen Verbindungen

1-Adamantanecarboxylic acid: Another derivative of adamantane with a single carboxylic acid group.

3-Phenyl-adamantane-1-carboxylic acid: A compound with a phenyl group attached to the adamantane core, used in medicinal chemistry.

1,3-Adamantanedicarboxylic acid: Contains two carboxylic acid groups and is used in the synthesis of advanced materials.

Uniqueness: 3-(Carboxymethyl)adamantane-1-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups on the adamantane core. This dual functionality allows for diverse chemical modifications and applications, making it a valuable compound in various research fields .

Biologische Aktivität

3-(Carboxymethyl)adamantane-1-carboxylic acid, a derivative of adamantane, is gaining attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by two carboxylic acid functional groups attached to an adamantane skeleton. The molecular formula is , with a molecular weight of 226.27 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can inhibit diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in lipid metabolism. This inhibition can lead to significant reductions in triglyceride levels and body weight in animal models, suggesting potential applications in treating obesity and related metabolic disorders .

In Vitro Studies

A study conducted on adamantane carboxylic acid derivatives demonstrated that certain modifications could enhance their inhibitory activity against DGAT1. For instance, the derivative 43c exhibited an IC50 value of 5 nM, indicating potent activity against both human and mouse DGAT1 .

In Vivo Studies

In vivo experiments have shown that this compound significantly reduces plasma triglyceride levels in rodent models. Additionally, it was noted to lower glucose levels in diet-induced obesity (DIO) mice, highlighting its potential as a therapeutic agent for metabolic disorders .

Case Studies

Case Study 1: Obesity Management

In a controlled study involving DIO mice, administration of this compound led to a marked decrease in body weight gain compared to the control group. The compound's ability to lower triglyceride levels was also noted, supporting its role as a potential anti-obesity agent .

Case Study 2: Lipid Metabolism

Another investigation into the effects of adamantane derivatives on lipid metabolism indicated that these compounds could modulate lipid profiles effectively. The study highlighted the importance of structural variations in enhancing biological activity, suggesting that further optimization could yield even more effective compounds .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other adamantane derivatives:

| Compound | IC50 (nM) | Effect on Triglycerides | Effect on Body Weight | Notes |

|---|---|---|---|---|

| This compound | 5 | Significant reduction | Decreased | Potent DGAT1 inhibitor |

| Adamantane-1-carboxylic acid | Not specified | Moderate reduction | No significant change | Less effective than derivatives |

| E-adamantane carboxylic acid | Not specified | Minimal reduction | No significant change | Requires further study |

Eigenschaften

IUPAC Name |

3-(carboxymethyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c14-10(15)6-12-2-8-1-9(3-12)5-13(4-8,7-12)11(16)17/h8-9H,1-7H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXJBYAQGPMUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404298 | |

| Record name | 3-(carboxymethyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56531-58-9 | |

| Record name | 3-(carboxymethyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Carboxyadamantane-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.